(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL
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Overview
Description
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C42H59NO4 and its molecular weight is 641.937. The purity is usually 95%.
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Scientific Research Applications
Environmental Pollution and Ecotoxicity
The environmental impact and ecotoxicity of related compounds, such as 4-tert-Octylphenol, have been extensively reviewed. These compounds, often used in industrial applications and as degradation products of non-ionic surfactants, have been detected across all environmental compartments, including indoor air and surface waters. They are biodegradable, but their degradation products can be more toxic than the parent compounds. Techniques for their removal from environmental waters are under development, emphasizing the need for efficient treatment methods to mitigate their impact on human health and wildlife due to their endocrine-disrupting capabilities (Olaniyan et al., 2020).
Biodegradation and Fate in Soil and Groundwater
Another focal point of research is the biodegradation and environmental fate of gasoline oxygenates, such as ethyl tert-butyl ether (ETBE), in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically, which could offer insights into bioremediation strategies for similar compounds. This research underscores the importance of understanding microbial degradation pathways and the influence of environmental conditions on the degradation efficiency of such pollutants (Thornton et al., 2020).
Antioxidant Activity and Health Implications
Research on the antioxidant activity of various compounds, including the analytical methods used to determine such activity, can be indirectly related to the study of (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL. Understanding the antioxidant properties of compounds is crucial for applications in food engineering, medicine, and pharmacy. Analytical reviews have focused on methods like ORAC, HORAC, and CUPRAC tests, which could be applied to study the health implications and therapeutic potential of similar compounds (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The compound “(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL” is structurally similar to sphingosine . Sphingosine and its derivatives are known to interact with several targets, including the genome polyprotein of various viruses and the glycolipid transfer protein in humans .
Mode of Action
Sphingosine is known to interact with its targets to influence various cellular processes .
Biochemical Pathways
The compound may affect the sphingolipid metabolic pathway, given its structural similarity to sphingosine . Sphingolipids play a crucial role in many cellular processes, including signal transmission and cell recognition .
Result of Action
Sphingosine, a structurally similar compound, is known to have significant physiological roles, influencing many cellular processes .
Properties
IUPAC Name |
tert-butyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45)/b33-26+/t38-,39+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYBTOBZKHQOTF-RWQHBJBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.